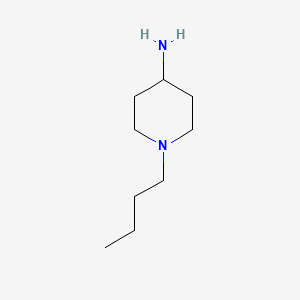

1-Butylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-3-6-11-7-4-9(10)5-8-11/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMBSWWTQBEJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482981 | |

| Record name | 1-butylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-21-9 | |

| Record name | 1-butylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Significance As a Piperidine Scaffold

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products. encyclopedia.pubnih.gov This six-membered nitrogen-containing heterocycle is a key component in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines. encyclopedia.pubijnrd.org The prevalence of the piperidine scaffold stems from its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. thieme-connect.com

1-Butylpiperidin-4-amine serves as an important exemplar of this versatile scaffold. The presence of the butyl group at the 1-position and the amino group at the 4-position provides two distinct points for chemical modification. This "1,4-disubstitution pattern" is common in drug prototypes due to more straightforward synthetic accessibility and fewer stereochemical complexities. acs.org The butyl group, in particular, can enhance lipophilicity, which may improve a compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. smolecule.com

The strategic placement of the amino group allows for a wide range of chemical transformations, enabling the construction of diverse molecular libraries for screening and optimization in drug discovery programs. ijnrd.org

Strategic Role in Contemporary Organic Synthesis

1-Butylpiperidin-4-amine is a key building block in the synthesis of more complex molecules. Its utility is demonstrated in various synthetic strategies, including its role as a precursor for creating a variety of derivatives.

One common synthetic route to derivatives involves the N-alkylation of the piperidine (B6355638) nitrogen or acylation of the 4-amino group. smolecule.com For instance, the synthesis of N-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea involves the reaction of N-benzyl-1-butylpiperidin-4-amine with 1,2-dichloro-4-isocyanatobenzene. uky.edu

Furthermore, the synthesis of potential bivalent ligands possessing both opioid and D2/D3 pharmacophores has utilized N-phenyl-1-(4-(4-phenylpiperazin-1-yl)butyl)piperidin-4-amine, a derivative of the core this compound structure. shd-pub.org.rs The synthesis of this class of compounds often involves multi-step procedures starting from precursors like N-phenylpiperidin-4-amine. shd-pub.org.rs

The related compound, 1-tert-butylpiperidin-4-one, is a crucial intermediate for many pharmacologically active agents. acs.org Its synthesis can be achieved through methods like the transamination of 1,1-dimethyl-4-oxopiperidinium iodide with tert-butylamine. acs.orgacs.org The tert-butyl group in these structures is valued for its ability to enhance lipophilicity and influence binding to biological targets. smolecule.com

Broad Utility in Chemical Biology Investigations

Direct Synthetic Pathways to this compound

Direct synthesis methods offer a straightforward approach to this compound by introducing the butyl group onto the piperidine nitrogen in a single key step.

Alkylation of Piperidin-4-amine with Butylating Agents

The most direct route to this compound is the N-alkylation of piperidin-4-amine with a suitable butylating agent, such as a butyl halide (e.g., butyl bromide or iodide). researchgate.net This reaction is a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the butylating agent. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), and the reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.netresearchgate.net

For instance, reacting piperidin-4-amine with an alkyl bromide or iodide in anhydrous acetonitrile can yield the corresponding N-alkylated piperidine. researchgate.net To prevent the formation of a quaternary ammonium (B1175870) salt from overalkylation, the stoichiometry of the reactants must be carefully controlled, often by the slow addition of the alkylating agent. researchgate.net

Table 1: Examples of N-Alkylation of Piperidine Derivatives

| Starting Amine | Alkylating Agent | Base | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| Piperidine | Alkyl bromide/iodide | KHCO₃ | Acetonitrile | Room Temp, N₂ | N-Alkylpiperidine | researchgate.net |

| Piperidine | Alkylating agent | K₂CO₃ | Dry DMF | Room Temp | N-Alkylpiperidine | researchgate.net |

This table is illustrative and based on general procedures for N-alkylation of piperidines.

Reductive Amination from Piperidin-4-one Derivatives

Reductive amination provides an alternative and highly versatile method for synthesizing N-substituted piperidines. wikipedia.org This two-step, often one-pot, process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgjocpr.com To synthesize this compound, this would typically involve the reaction of piperidin-4-one with butylamine (B146782), followed by reduction.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective and mild, allowing for a wide range of substrates. nih.gov Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation over palladium on carbon (Pd/C). wikipedia.orgrsc.org The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate imine formation. researchgate.net

Table 2: Reductive Amination for Piperidine Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| Piperidin-4-one | Butylamine | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) | Acetic acid, RT | This compound | nih.gov |

| Tetrahydro-4H-pyran-4-one | tert-Butyl piperidin-4-yl carbamate (B1207046) | NaBH(OAc)₃ | 1,2-Dichloroethane | Acetic acid, RT, 68h | tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate |

Advanced Strategies for N-Alkylation in Piperidine Systems

Modern synthetic chemistry has introduced more advanced and efficient methods for the N-alkylation of piperidine systems. These can offer improved yields, better selectivity, and milder reaction conditions. For example, transition metal-catalyzed reactions, such as those using platinum-molybdenum catalysts (Pt–Mo/γ-Al₂O₃), have been shown to be highly effective for the reductive amination of carboxylic acids with amines under hydrogen gas (H₂). rsc.org This method could potentially be adapted for the synthesis of 1-butylpiperidine (B1593781) derivatives from butyric acid and a suitable piperidine precursor. rsc.org

Another approach involves Friedel-Crafts alkylation, where a piperidine-containing alcohol is reacted with an aromatic compound in the presence of a superacid like triflic acid. nih.gov While not a direct synthesis of the title compound, this demonstrates the diverse strategies available for creating C-N bonds in complex piperidine-containing molecules.

Synthesis of N-Protected this compound Derivatives

In multi-step syntheses, it is often necessary to protect one of the amine functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. mdpi.comfishersci.co.ukorganic-chemistry.org

Strategic Use of tert-Butoxycarbonyl (Boc) Protecting Groups

The synthesis of this compound can proceed via a Boc-protected intermediate, such as tert-butyl N-(1-butylpiperidin-4-yl)carbamate. smolecule.com This strategy typically involves first protecting the 4-amino group of piperidin-4-amine with a Boc group, followed by N-alkylation with a butylating agent.

The introduction of the Boc group is generally achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction is robust and can be performed in various solvents, including water, THF, or acetonitrile. fishersci.co.uk Once the 4-amino group is protected, the piperidine nitrogen can be selectively alkylated as described in section 2.1.1.

Alternatively, one could start with N-Boc-piperidin-4-one, perform a reductive amination with butylamine to form the N-butylpiperidine ring, with the 4-amino position remaining protected throughout the reaction sequence. nih.govnih.gov

Table 3: Boc-Protection of Aminopiperidines

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| Amine | Boc₂O | NaOH / DMAP | Water / THF | Room Temp or 40°C | N-Boc protected amine | fishersci.co.uk |

| Piperidin-4-amine | Boc₂O | Base (e.g., TEA) | THF | N/A | tert-Butyl piperidin-4-ylcarbamate |

Selective Deprotection Methodologies

The final step in a synthetic route involving a Boc-protected intermediate is the removal of the Boc group to yield the free amine. The Boc group is specifically designed to be labile under acidic conditions. fishersci.co.uk

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or concentrated hydrochloric acid (HCl) in an aqueous or organic solvent. mdpi.comfishersci.co.uk The reaction is typically fast and proceeds at room temperature. fishersci.co.uk The mechanism involves protonation of the carbamate followed by the release of the stable tert-butyl cation and carbamic acid, which then decarboxylates to give the free amine.

More recently, alternative methods have been developed to avoid the use of strong acids. These include using Lewis acids like zinc bromide (ZnBr₂) or employing thermal deprotection methods, which can be beneficial for substrates sensitive to strong acids. fishersci.co.ukacs.orgacsgcipr.org For instance, selective thermal deprotection in continuous flow systems has been demonstrated, where different Boc groups can be removed by controlling the reaction temperature. acs.org

Table 4: Deprotection of N-Boc Amines

| Substrate | Reagent/Method | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| N-Boc protected amine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp, 2-12h | Free amine | fishersci.co.uk |

| N-Boc protected amine | 4M HCl (aqueous) | N/A | Room Temp, 2h | Free amine | fishersci.co.uk |

| N-Boc piperidine | Choline chloride/pTSA (DES) | N/A | N/A, 15 min | Piperidine | mdpi.com |

| N,N-di-Boc protected amide | Cu(OTf)₂ (catalytic) | Dichloromethane (DCM) | Room Temp, 18h | Mono-deprotected amide | bath.ac.uk |

Advanced and Scalable Synthetic Approaches

Process Optimization for High-Yielding Syntheses

The efficient synthesis of this compound and its analogs often relies on well-established reactions such as N-alkylation and reductive amination. Process optimization plays a critical role in maximizing yields and ensuring the scalability of these methods. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time, as well as the use of protecting groups to ensure selectivity.

One of the most direct routes to this compound is the N-alkylation of piperidin-4-amine. A documented procedure involves the reaction of piperidin-4-amine with 1-bromobutane. In a specific example, this reaction was carried out in chloroform (B151607) with N,N-diisopropylethylamine (DIPEA) as a base, and heating at reflux for three hours. After workup, which included washing with water and solvent evaporation, this compound was obtained as a light yellow oil with a yield of 58%. rsc.org

For the synthesis of analogs, particularly those requiring the protection of the 4-amino group, a common strategy is the use of the tert-butoxycarbonyl (Boc) protecting group. The synthesis of tert-butyl N-(1-butylpiperidin-4-yl)carbamate, a protected precursor to this compound, can be achieved through various synthetic routes.

Reductive amination represents another powerful and widely used method for preparing N-substituted piperidines. organicchemistrytutor.commasterorganicchemistry.com This approach typically involves the reaction of a piperidine derivative with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of this compound, this would involve reacting 4-aminopiperidine (B84694) with butyraldehyde (B50154). The reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity in reducing imines over carbonyls. masterorganicchemistry.com While a specific yield for the direct reductive amination of 4-aminopiperidine with butyraldehyde is not detailed in the provided sources, this method is broadly applicable. organicchemistrytutor.com For instance, reductive amination has been successfully used to prepare a wide variety of N-substituted 4-aminopiperidine analogs for biological screening. nih.gov

The optimization of these reactions is crucial for achieving high yields. For example, in the synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine, an analog of this compound, reductive amination of tert-butyl piperidin-4-ylcarbamate with tetrahydro-4H-pyran-4-one using sodium triacetoxyborohydride as the reducing agent in 1,2-dichloroethane with acetic acid yielded the protected intermediate in 86% yield after a 68-hour reaction at room temperature. cam.ac.uk This highlights how careful selection of reagents and conditions can lead to high-yielding processes.

Furthermore, in the scalable synthesis of 1-tert-butylpiperidin-4-one, an analog where the 4-amino group is replaced by a carbonyl, process optimization was key. A classical multi-step synthesis gave low yields (14-26%). acs.org An alternative approach involving a transamination reaction initially gave a 70% assay yield, which was improved to a 95% assay yield by efficiently trapping the dimethylamine (B145610) byproduct with sodium acrylate. This demonstrates that identifying and mitigating side reactions or equilibrium limitations is a critical aspect of process optimization for high-yielding syntheses. acs.org

| Product | Synthetic Method | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| This compound | N-Alkylation | Piperidin-4-amine, 1-Bromobutane, DIPEA | 58% | rsc.org |

| tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate | Reductive Amination | tert-Butyl piperidin-4-ylcarbamate, Tetrahydro-4H-pyran-4-one, NaBH(OAc)₃ | 86% | cam.ac.uk |

| 1-tert-Butylpiperidin-4-one | Transamination with Byproduct Trapping | 1,1-Dimethyl-4-oxopiperidinium iodide, tert-Butylamine, Sodium acrylate | 95% (assay yield) | acs.org |

Catalyst Systems in Multi-Step Syntheses

Catalysis is fundamental to the efficient multi-step synthesis of complex piperidine derivatives, including analogs of this compound. Various catalyst systems, ranging from transition metals to organocatalysts, are employed to facilitate key transformations such as hydrogenation, cross-coupling, and multi-component reactions.

Catalytic hydrogenation is a common method for the synthesis of piperidines from pyridine (B92270) precursors. A variety of catalysts have been developed for this purpose, including those based on rhodium, palladium, ruthenium, and nickel. shd-pub.org.rs For instance, a rhodium on carbon (Rh/C) catalyst has been used for the electrocatalytic hydrogenation of pyridine to piperidine, achieving a 98% yield. acs.org Palladium on carbon (Pd/C) is another widely used catalyst. In the synthesis of 4-N-Boc-aminopiperidine, a key intermediate, a multi-step route involves the Pd/C-catalyzed hydrogenation of an imine precursor. google.com Similarly, the debenzylation of tert-butyl 1-benzylpiperidin-4-ylcarbamate to yield tert-butyl piperidin-4-ylcarbamate is effectively carried out using 10% Pd/C under a hydrogen atmosphere, achieving a near-quantitative yield of 99%. chemicalbook.com

Multi-component reactions (MCRs) offer an efficient pathway to construct complex piperidine scaffolds in a single step from readily available starting materials. These reactions are often catalyzed by various agents. For example, the one-pot synthesis of highly functionalized piperidines has been achieved through the condensation of aldehydes, amines, and β-ketoesters using catalysts like sodium lauryl sulfate (B86663) (SLS) in water, which provides moderate to high yields. smolecule.com Other catalysts reported for such MCRs include phenylboronic acid and zirconium(IV) chloride, which have been shown to be effective in producing polysubstituted piperidines. google.com A dual catalyst system of piperidine and molecular iodine has also been used for the one-pot, three-component synthesis of related heterocyclic structures. nih.gov

In the context of synthesizing analogs, palladium-catalyzed cross-coupling reactions are also relevant, although more commonly applied to aryl derivatives. However, the principles of catalyst and ligand selection are broadly applicable to the construction of complex molecules containing the piperidine core.

The choice of catalyst can significantly impact the selectivity and efficiency of a reaction. For example, in the hydrogenation of substituted pyridines, different catalysts can lead to different levels of stereoselectivity. shd-pub.org.rs The development of robust and recyclable catalysts is also a key area of research to improve the sustainability and cost-effectiveness of these synthetic processes. shd-pub.org.rssmolecule.com

| Reaction Type | Catalyst System | Substrates/Precursors | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation (Debenzylation) | 10% Pd/C, H₂ | tert-Butyl 1-benzylpiperidin-4-ylcarbamate | tert-Butyl piperidin-4-ylcarbamate | 99% | chemicalbook.com |

| Electrocatalytic Hydrogenation | Rh/C | Pyridine | Piperidine | 98% | acs.org |

| Multi-component Reaction | Sodium Lauryl Sulfate (SLS) | Aromatic aldehydes, anilines, β-ketoesters | Polysubstituted piperidines | Moderate to High | smolecule.com |

| Multi-component Reaction | Phenylboronic acid | Aniline (B41778), 1,3-dicarbonyl compound, aromatic aldehyde | Piperidine derivatives | Excellent | google.com |

| Catalytic Hydrogenation | Pd(OH)₂/C, H₂ | 2-Oxazolidinone-substituted pyridine | Chiral substituted piperidines | ~90% |

Amine Reactivity and Functionalization

The exocyclic primary amine is the more reactive of the two nitrogen centers under most conditions, readily participating in reactions typical of primary aliphatic amines.

Nucleophilic Substitution Reactions

The primary amine group of this compound is a potent nucleophile, capable of displacing leaving groups in a variety of substitution reactions. This reactivity is fundamental to its use in constructing larger molecular frameworks. For instance, it can react with alkyl halides, such as benzyl (B1604629) bromide, or activated aromatic systems, like 1-fluoro-2-nitrobenzene, to form new carbon-nitrogen bonds. nih.govmdpi.com In these SN2 or SNAr type reactions, the amine's lone pair of electrons attacks the electrophilic carbon, displacing a halide or other suitable leaving group.

A common strategy in multi-step syntheses involves protecting the primary amine, often with a tert-butoxycarbonyl (Boc) group, to allow for selective modification at other sites. nih.gov The protected intermediate, tert-butyl N-(1-butylpiperidin-4-yl)carbamate, can then undergo reactions at the tertiary piperidine nitrogen. Subsequent removal of the Boc group under acidic conditions regenerates the primary amine, making it available for further functionalization, such as nucleophilic substitution. nih.govmdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent | Reaction Type | Product Type |

|---|---|---|---|

| This compound | Benzyl Bromide | SN2 | N-Benzyl-1-butylpiperidin-4-amine |

| This compound | 1-Fluoro-2-nitrobenzene | SNAr | N-(1-Butylpiperidin-4-yl)-2-nitroaniline |

| tert-Butyl N-(1-butylpiperidin-4-yl)carbamate | 1,2-Dibromoethane | SN2 (after deprotection) | N,N'-Ethane-1,2-diylbis(this compound) |

Amide Formation via Acylation

The primary amine of this compound readily undergoes acylation with various acylating agents to form stable amide derivatives. lumenlearning.commychemblog.com This reaction is one of the most common transformations for this class of compounds. Acyl chlorides and acid anhydrides are highly reactive acylating agents that react rapidly with the amine, often at room temperature, to yield the corresponding N-(1-butylpiperidin-4-yl)amide. lumenlearning.comlibretexts.org These reactions typically require a base, such as pyridine or a tertiary amine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. mychemblog.com

Alternatively, direct condensation with carboxylic acids is possible using coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. mychemblog.comnih.gov This method is particularly useful for sensitive substrates and in peptide synthesis.

Table 2: Common Acylation Reactions and Coupling Agents

| Acylating Agent/Method | Description | Byproduct |

|---|---|---|

| Acyl Chloride | Highly reactive, rapid reaction at room temperature. | HCl |

| Acid Anhydride (B1165640) | Reactive, similar to acyl chlorides. | Carboxylic Acid |

| Carboxylic Acid + Coupling Agent (e.g., HATU, EDCI) | Forms an activated ester intermediate for mild and efficient amide bond formation. | Varies with reagent (e.g., urea (B33335) derivative for EDCI). |

Synthesis of Urea, Thiourea (B124793), and Cyanoguanidine Derivatives

The nucleophilic character of the primary amine allows for its conversion into urea, thiourea, and cyanoguanidine derivatives, which are prominent scaffolds in medicinal chemistry. nih.govdrugbank.com

Urea Synthesis: Ureas are typically synthesized by reacting this compound with an appropriate isocyanate. nih.gov The nitrogen of the primary amine attacks the electrophilic carbon of the isocyanate, yielding the N,N'-disubstituted urea derivative. An alternative method involves the aminolysis of phenyl carbamates, which react with the amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) to produce ureas in high yield under mild conditions. google.com

Thiourea Synthesis: The synthesis of corresponding thiourea derivatives is achieved by reacting the amine with an isothiocyanate. unil.ch The reaction mechanism is analogous to urea formation. Environmentally benign methods have also been developed, such as the condensation of the primary amine with carbon disulfide in an aqueous medium. organic-chemistry.orgorganic-chemistry.org

Cyanoguanidine Synthesis: Cyanoguanidine derivatives can be prepared by reacting this compound with diphenyl cyanocarbonimidate. mdpi.comnih.gov This reaction first forms an O-phenylisourea derivative, which can then be displaced by another amine to afford the final cyanoguanidine product. mdpi.com This multi-step process allows for the synthesis of complex, differentially substituted guanidines.

Modifications of the Piperidine Nitrogen and Ring System

While the exocyclic primary amine is generally more reactive, the tertiary amine within the piperidine ring can also undergo specific chemical transformations.

Oxidation Reactions of the Tertiary Amine

The tertiary nitrogen of the piperidine ring is susceptible to oxidation, most commonly forming an N-oxide. thieme-connect.de This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like 3-chloroperoxybenzoic acid (m-CPBA). thieme-connect.dethieme-connect.de The reaction involves the attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidant. The resulting N-oxides are highly polar, zwitterionic compounds. thieme-connect.de

Selective oxidation of the tertiary amine in the presence of the primary amine can be challenging. However, strategies such as in situ protonation of the more basic aliphatic amine can direct the oxidation towards a less basic nitrogen, such as one in a heteroaromatic ring, although this is less directly applicable here. nih.gov In the context of this compound, protecting the primary amine (e.g., as a carbamate) prior to oxidation would be a standard approach to ensure selectivity. The N-oxide functionality can act as an intermediate in further reactions, such as the Cope elimination, although this requires a specific arrangement of protons that is not present in the initial N-oxide of 1-butylpiperidine. pearson.com

Reduction Pathways for Derivatives

Reduction reactions are crucial for transforming derivatives of this compound. For example, amides formed via acylation of the primary amine can be reduced to the corresponding secondary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which converts the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-).

In cases where derivatives are synthesized containing other reducible functional groups, such as nitro groups, catalytic hydrogenation is a common method. For instance, if this compound is reacted with a nitro-substituted aromatic compound, the resulting nitro-containing derivative can be reduced to an aniline derivative using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.commdpi.com This sequential reaction strategy allows for the introduction of an amino group onto an appended aromatic ring, providing a new site for further chemical modification.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The primary amino group of the this compound scaffold is a versatile handle for forming carbon-nitrogen (C-N) bonds, particularly through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful method for this purpose, enabling the coupling of the piperidine's 4-amino group with aryl halides or pseudo-halides. This reaction is fundamental in medicinal chemistry for synthesizing complex molecules by integrating the piperidine motif into aromatic systems.

Typically, the reaction involves the use of a palladium catalyst, a phosphine-based ligand, and a base. The choice of these components is critical for achieving high yields and preventing side reactions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The ligands, such as (±)-BINAP or Xantphos, are crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-N bond.

In many synthetic routes, the amino group at the 4-position is protected, for instance with a tert-butoxycarbonyl (Boc) group, to control reactivity. This protected intermediate, tert-butyl (1-butylpiperidin-4-yl)carbamate, can then be used in Buchwald-Hartwig couplings. Following the coupling reaction, the Boc group is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the free secondary amine, which can be used in subsequent synthetic steps. smolecule.comnih.govnih.gov

Research has demonstrated the application of this methodology in the synthesis of various biologically active compounds. For instance, in the development of novel antimalarial agents, the Buchwald-Hartwig reaction was employed to couple a bromobenzene (B47551) intermediate with an amine, leading to the formation of a para-substituted aniline precursor. chemrxiv.org This aniline could then be further elaborated to incorporate the 1-butylpiperidin-4-yl moiety. chemrxiv.org Similarly, this strategy has been used in the synthesis of CXCR4 antagonists, where a Boc-protected 4-aminopiperidine was coupled with a bromo-substituted tetrahydroisoquinoline ester. nih.gov

The table below summarizes typical conditions for Buchwald-Hartwig reactions involving the 4-aminopiperidine scaffold.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product Type | Reference |

| Aryl Halide (e.g., 2-bromo-THIQ-ester) | tert-butyl piperidin-4-ylcarbamate | Pd₂(dba)₃ | (±)-BINAP | Cs₂CO₃ | Toluene | 100 - 140 | N-Aryl-4-aminopiperidine derivative | nih.gov |

| para-substituted bromobenzene | Amine | Palladium Catalyst | Phosphine Ligand | Base | N/A | N/A | para-substituted aniline | chemrxiv.org |

| Aryl Halide | tert-butyl piperidin-4-ylcarbamate | N/A | N/A | Et₃N | iPrOH | 150 | N-Aryl-4-aminopiperidine derivative | acs.org |

Heterocyclic Annulation and Scaffold Integration

The this compound moiety is a valuable building block for constructing larger, more complex heterocyclic systems and for integration into diverse molecular scaffolds. Its utility stems from the presence of two distinct nitrogen atoms—the primary amine at the C4 position and the tertiary amine within the piperidine ring—which can be selectively functionalized.

Palladium-catalyzed reactions, as discussed previously, are a primary route for integrating this scaffold. By forming a C-N bond between the 4-amino group and an aromatic ring, the 1-butylpiperidin-4-yl group can be appended to existing heterocyclic systems. This "late-stage functionalization" approach is highly efficient in medicinal chemistry for rapidly generating libraries of analogues with improved pharmacological profiles. nih.gov For example, this strategy was used to replace a piperazine (B1678402) ring with various diamine heterocycles, including the 4-aminopiperidine core, in the synthesis of CXCR4 antagonists. nih.gov The resulting molecules, which incorporate the piperidinyl moiety, showed varied biological activities, highlighting the scaffold's role in modulating drug-like properties. nih.gov

In the synthesis of potent antimalarial compounds, the 1-butylpiperidin-4-yl group was incorporated into a 4-aminoquinoline (B48711) core structure. chemrxiv.org The synthesis involved creating a larger scaffold and then introducing the butyl group onto the piperidine nitrogen. chemrxiv.org This demonstrates how the scaffold can be built into a larger molecule, with the final structure, N-(4-(1-butylpiperidin-4-yl)phenyl)-7-chloroquinolin-4-amine, showing activity against multidrug-resistant Plasmodium falciparum. chemrxiv.org

Beyond direct coupling, the primary amine of this compound can participate in condensation and cyclization reactions to form new heterocyclic rings, a process known as annulation. After being coupled to a suitable precursor, the amine can react with another functional group on the same molecule to close a ring. For instance, after S_NAr (nucleophilic aromatic substitution) reactions, the secondary amine formed can be involved in further cyclizations or substitutions to build complex polycyclic structures. acs.org This versatility allows the this compound scaffold to be a central component in the design of novel chemical entities for drug discovery.

The table below lists compounds where the this compound scaffold has been integrated.

| Compound Name | Base Scaffold | Therapeutic Area | Reference |

| N-(4-(1-butylpiperidin-4-yl)phenyl)-7-chloroquinolin-4-amine | 4-Aminoquinoline | Antimalarial | chemrxiv.org |

| Amino-Heterocycle Tetrahydroisoquinoline Derivatives | Tetrahydroisoquinoline (THIQ) | CXCR4 Antagonist | nih.gov |

| 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives | Pyrimidine | METTL3 Inhibitor | acs.org |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-butylpiperidin-4-amine, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, specific signals corresponding to the different proton environments are observed. rsc.org

The protons of the butyl group and the piperidine (B6355638) ring give rise to a series of multiplets in the upfield region of the spectrum. Specifically, the methylene (B1212753) protons adjacent to the piperidine nitrogen (N-CH₂) appear as a multiplet between δ 2.81 and 2.77 ppm. rsc.org The methine proton at the 4-position of the piperidine ring (CH-NH₂) is observed as a multiplet in the range of δ 2.61-2.53 ppm. rsc.org Further multiplets corresponding to other methylene groups of the piperidine and butyl chains are also present. rsc.org The terminal methyl group (CH₃) of the butyl chain exhibits a characteristic triplet at approximately δ 0.86 ppm, with a coupling constant (J) of 7.2 Hz, indicative of its coupling to an adjacent methylene group. rsc.org The protons of the primary amine (NH₂) and other methylene groups appear as a broad multiplet between δ 1.01 and 1.42 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.81-2.77 | m | 2H | CH₂ |

| 2.61-2.53 | m | 1H | CH |

| 2.25-2.21 | m | 2H | CH₂ |

| 1.93-1.86 | m | 2H | CH₂ |

| 1.78-1.73 | m | 2H | CH₂ |

| 1.42-1.01 | m | 8H | CH₂ & NH₂ |

| 0.86 | t, J = 7.2 Hz | 3H | CH₃ |

¹H NMR data reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and integration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, also recorded in CDCl₃ at 100 MHz, distinct signals for each unique carbon atom are observed. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 58.6 | Piperidine C |

| 52.7 | Piperidine C |

| 48.9 | Piperidine C |

| 36.2 | Butyl CH₂ |

| 29.4 | Butyl CH₂ |

| 20.9 | Butyl CH₂ |

| 14.8 | Butyl CH₃ |

¹³C NMR data reported as chemical shift (δ) in parts per million (ppm).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. While specific HRMS data for the parent compound this compound was not found in the provided search results, HRMS is a standard technique for the characterization of such compounds. For instance, in the characterization of related, more complex molecules incorporating the this compound moiety, HRMS is used to confirm the calculated molecular formula by providing an observed mass that is very close to the theoretical mass. rsc.org

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of a wide range of compounds, including those that are relatively polar and non-volatile. In the context of analyzing this compound and its derivatives, ESI is typically performed in positive ion mode (ESI+). rsc.org This is because the nitrogen atoms in the piperidine ring and the primary amine can be readily protonated to form positive ions. A low-resolution mass spectrum using ESI in positive mode for this compound shows a peak at an m/z of 157.2, which corresponds to the protonated molecule [M+H]⁺. rsc.org This confirms the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While a specific IR spectrum for this compound was not detailed in the provided search results, the expected characteristic absorption bands can be inferred based on its structure. Key functional groups include the N-H bonds of the primary amine and the C-H bonds of the aliphatic butyl and piperidine moieties. The N-H stretching vibrations of the primary amine would be expected to appear in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations would be observed around 2850-2960 cm⁻¹. The C-N stretching vibrations of the amine would typically be found in the 1000-1250 cm⁻¹ region.

Chromatographic Methods for Purity and Quantitative Analysis

The purity and quantification of this compound and related compounds are critical for their application in research and development. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the predominant technique for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of synthesized chemical compounds, including derivatives of this compound. This technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. The purity of final compounds is often confirmed to be at least 95% through this methodology. ucm.es

A common approach involves using a reversed-phase column, such as a C18 column. For instance, the purity of various compounds, including those structurally related to this compound, has been determined using an Eclipse XDB-C18 column (5 μm, 4.6 mm × 15 mm) with a guard column. ucm.es Another example is the use of a LiChrospher® 100 C18-e column (250 × 4.6 mm, 5 µm) for purity determination. mdpi.com

The mobile phase composition is crucial for achieving optimal separation. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed. A typical mobile phase system consists of an aqueous component (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. ucm.esmdpi.com For example, a gradient of water and acetonitrile, both containing 0.1% ammonium (B1175870) hydroxide (B78521) and 0.1% formic acid, has been used. ucm.es In other cases, a mobile phase of acetonitrile and water with 0.1% TFA is utilized. mdpi.com The flow rate is typically maintained between 1.0 and 1.5 mL/min. mdpi.commdpi.com

The following table summarizes typical HPLC conditions used for the purity assessment of compounds structurally related to this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Instrument | Agilent 1200LC-MSD VL | HP1100 chromatograph system | Hewlett Packard HP1090 series II or Agilent 1100 series |

| Column | Eclipse XDB-C18, 5 μm, 4.6 mm × 15 mm with guard column | LiChrospher® 100 C18-e, 5 µm, 250 × 4.6 mm | Phenomenex Luna 5 µm C8(2) 100 Å RP column (150 × 4.6 mm) |

| Mobile Phase A | 95:5 water:acetonitrile with 0.1% ammonium hydroxide and 0.1% formic acid | H₂O with 0.1% TFA | Methanol |

| Mobile Phase B | 5:95 water:acetonitrile with 0.1% ammonium hydroxide and 0.1% formic acid | CH₃CN with 0.1% TFA | Aqueous 0.01 M KH₂PO₄ buffer, pH 2.3 |

| Flow Rate | Not Specified | 1.0 or 1.2 mL/min | 1.5 mL/min |

| Detection | MS and UV (210, 230, 254, and 280 nm) | DAD (190-800 nm, monitored at 226, 254, 580, and 660 nm) | Diode Array Detector (230 nm and 254 nm) |

| Purity Confirmed | ≥ 95% | ≥ 95% | >95% |

Diode Array Detection (DAD) for Chromatographic Peak Purity

Diode Array Detection (DAD) is a powerful tool used in conjunction with HPLC to assess the purity of chromatographic peaks. mdpi.com Unlike a standard UV-Vis detector that measures absorbance at a single or a few pre-selected wavelengths, a DAD detector acquires absorbance spectra across a wide range of wavelengths simultaneously for every point in the chromatogram. bjbms.org

This capability is invaluable for peak purity analysis. If a chromatographic peak represents a single, pure compound, the UV-Vis spectra taken at different points across the peak (e.g., the upslope, apex, and downslope) should be identical. mdpi.comresearchgate.net Any significant differences in these spectra indicate the presence of a co-eluting impurity, meaning the peak is not pure. bjbms.org

In the analysis of compounds related to this compound, DAD is commonly used to monitor the effluent from the HPLC column over a wide wavelength range, for instance, from 190 to 800 nm. mdpi.com The chromatogram can then be recorded at several specific wavelengths, such as 226, 254, 580, and 660 nm, to ensure the detection of all potential impurities, even those with different absorption maxima. mdpi.com The purity of the target compounds is often confirmed to be ≥ 95% using this DAD purity analysis. mdpi.comresearchgate.net This comprehensive spectral information enhances the confidence in the purity assessment of the analyte. nih.gov

Computational and Theoretical Investigations of 1 Butylpiperidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict electronic structure, reactivity, and the stability of different molecular shapes (conformations).

Electronic Structure and Reactivity Predictions

Although specific quantum chemical studies on 1-Butylpiperidin-4-amine are not widely published, the methodologies are standard for characterizing similar molecules. Such calculations, often employing Density Functional Theory (DFT), would reveal the distribution of electron density across the molecule. This is critical for predicting reactivity, as regions with high electron density (electron-rich) are prone to react with electron-deficient species, and vice-versa.

Key parameters derived from these calculations include:

These predictions are invaluable for understanding how derivatives of this compound might interact with biological targets or for planning synthetic modifications. researchgate.net

Conformational Analysis and Energetic Landscapes

The flexibility of the piperidine (B6355638) ring and the butyl chain means that this compound and its derivatives can adopt multiple three-dimensional shapes, or conformations. Conformational analysis computationally explores these possibilities to identify the most stable (lowest energy) structures. wustl.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools used to study how a molecule behaves over time and how it interacts with biological macromolecules, such as proteins. These techniques are particularly prominent in the study of this compound derivatives for drug discovery.

Molecular Dynamics (MD) Simulations of Derivatives and Interactions

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the motion of a molecule and its interactions with its environment, typically water and a target protein. wustl.edunih.gov In studies involving derivatives of 1-butylpiperidine (B1593781), MD simulations are used to assess the stability of the ligand-protein complex and to understand the dynamic nature of their interactions. nih.govmdpi.com

For example, in the development of antagonists for the Dopamine (B1211576) D4 receptor, MD simulations were performed on complexes of 1-butylpiperidine derivatives. mdpi.com These simulations, often run for hundreds of nanoseconds, monitor key metrics like the Root Mean Square Deviation (RMSD) to confirm that the ligand remains stably bound in the receptor's active site. nih.gov Similarly, simulations of piperidine-based ligands targeting the sigma-1 receptor have been used to verify the stability of predicted binding poses. units.it These studies confirm that the interactions predicted by initial docking studies are maintained in a dynamic, more realistic environment. nih.gov

| Parameter | Typical Value/Method | Purpose | Reference |

|---|---|---|---|

| Force Field | CHARMM, AMBER, GAFF | Defines the potential energy function for atoms in the system. | nih.govresearchgate.net |

| Simulation Time | 100 - 200 ns | Ensures adequate sampling of molecular motions and interaction stability. | nih.gov |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. | nih.gov |

| Solvent Model | TIP3P Water | Provides an explicit water environment to simulate solvation effects. | nih.gov |

Free Energy Decomposition Studies (e.g., MM/GBSA)

To quantify the binding affinity between a ligand and a protein, and to identify the key drivers of this interaction, researchers employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.netplos.org This technique calculates the binding free energy by analyzing snapshots from an MD simulation. researchgate.net The total binding free energy can be broken down into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies. units.itplos.org

| Amino Acid Residue | Interaction Type | Energy Contribution (kcal/mol) | Reference |

|---|---|---|---|

| Thr151 | Hydrogen Bond | -1.85 | units.it |

| Arg119, Tyr120, Trp121 | van der Waals / Hydrophobic | -2.90 | units.it |

| Ile128, Phe133, Glu172, Tyr173 | van der Waals / Hydrophobic | -5.89 | units.it |

Ligand Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a protein target. bibliotekanauki.plnih.gov This method is fundamental in structure-based drug design and is widely used to study derivatives of this compound. mdpi.com Docking algorithms explore many possible conformations of the ligand within the protein's binding site and use a scoring function to rank them, with the lowest energy poses representing the most likely binding modes. bibliotekanauki.pl

Docking studies have been instrumental in rationalizing the activity of 1-butylpiperidine analogs. For instance, in the development of KCNT1 channel blockers, a stepwise docking protocol was used to screen a compound library and identify promising candidates. acs.org Similarly, docking of brassinosteroid analogs containing a piperidine moiety helped explain their biological activity by showing how they orient within the receptor complex. mdpi.com These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand in the binding pocket, providing a structural hypothesis for the observed biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Computational and theoretical investigations play a pivotal role in understanding the structure-activity relationships (SAR) of this compound and its derivatives. These in silico methods provide detailed insights into how the structural features of these molecules influence their interactions with biological targets, thereby guiding the design of more potent and selective compounds. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations are frequently employed to elucidate these relationships at an atomic level. nih.govmdpi.commdpi.com

Research in this area often focuses on modifying the core structure of this compound to explore its effect on binding affinity and functional activity at various receptors and enzymes. For instance, studies on analogs targeting the dopamine D4 receptor (D4R) have revealed that the butyl chain on the piperidine nitrogen is a key determinant of the SAR profile. mdpi.com Computational models help to rationalize these findings by predicting the binding poses and interaction patterns of the ligands within the receptor's active site.

Molecular docking studies have been instrumental in predicting the binding modes of piperidine-containing ligands. For example, in the context of sphingosine (B13886) kinase 1 (SphK1) inhibitors, docking algorithms are used to place ligands into the enzyme's binding pocket and estimate their binding affinity through scoring functions. nih.gov These studies often reveal that specific structural motifs, such as the piperidine ring, engage in crucial interactions with key amino acid residues. The orientation of the butyl group and the amine at the 4-position can significantly impact these interactions, influencing both potency and selectivity.

Quantum Theory of Atoms In Molecules (QTAIM) has also been applied to analyze the electronic properties of the interactions between ligands and their target proteins. nih.govunne.edu.ar This method can characterize the nature of chemical bonds, including hydrogen bonds and van der Waals interactions, which are critical for the stabilization of the ligand-receptor complex. nih.gov Such detailed analysis helps in refining the design of new analogs by optimizing these specific molecular interactions to enhance binding affinity. nih.gov

Detailed Research Findings

Computational studies on various analogs of this compound have yielded specific insights into their SAR.

Dopamine D4 Receptor (D4R) Antagonists: In a study of piperidine-based D4R antagonists, computational analyses were used to rationalize the observed binding affinities. mdpi.com The research highlighted that derivatives with a terminal butyl chain exhibited different SAR compared to those with a benzyl (B1604629) terminal group. mdpi.com Molecular docking and MD simulations for compounds like 1-(3-(1-Butylpiperidin-4-yl)propyl)-3,4-dihydroquinolin-2(1H)-one (Compound 15 in the study) helped to understand their interaction with D2-like receptor subtypes. mdpi.com The butyl group typically occupies a hydrophobic pocket within the receptor, and its conformation is critical for optimal binding.

Table 1: Binding Affinities (pKi) of Selected Piperidine Derivatives at Dopamine Receptors mdpi.com

| Compound | Structure | D4R pKi | D2R pKi | D3R pKi |

|---|---|---|---|---|

| 7 | 1-(3-(4-Methylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one | 8.82 | 6.89 | 7.40 |

| 8 | 1-(3-(4-Benzylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one | 8.70 | 6.85 | 7.15 |

| 15 | 1-(3-(1-Butylpiperidin-4-yl)propyl)-3,4-dihydroquinolin-2(1H)-one | 7.19 | < 5.0 | < 5.0 |

| 16 | 1-(3-(1-Benzylpiperidin-4-yl)propyl)-3,4-dihydroquinolin-2(1H)-one | 8.21 | 6.13 | 6.57 |

Sphingosine Kinase (SK) Inhibitors: While direct SAR studies on this compound as an SK inhibitor are not extensively documented, research on structurally related compounds provides valuable information. For example, studies on 1-(4-octylphenethyl)piperidin-4-ol highlight the importance of the piperidine headgroup and the alkyl substituent on the phenyl ring for SK1 inhibition. acs.org Computational modeling of these inhibitors within the SK1 active site reveals that the piperidine moiety is crucial for anchoring the molecule, while the lipophilic tail interacts with a hydrophobic channel. acs.org A related compound, (1-butylpiperidin-4-yl)methanamine, has been used as a building block in the synthesis of potential SphK1 inhibitors, which were then studied using docking, MD, and QTAIM to understand their interaction patterns. nih.gov

NLRP3 Inflammasome Inhibitors: In the development of novel inhibitors for the NLRP3 inflammasome, a pharmacophore-hybridization strategy was employed, combining different structural motifs. mdpi.com Computational simulations were used to build a model of the NLRP3 inactive state and to predict the binding modes of newly synthesized compounds. mdpi.com These studies suggested a mechanism of protein-ligand binding that could explain the observed activity of the compounds, highlighting the utility of in silico approaches in rationalizing SAR and guiding drug design. mdpi.com

GSK-3β Inhibitors: For a series of 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, 1 µs molecular dynamics simulations were used to support the experimentally observed SAR. mdpi.com These computational studies were crucial in understanding how structural modifications, such as the introduction of an amide bond, could enhance biological potency and improve metabolic stability by eliminating metabolic hotspots. mdpi.com

KCNT1 Channel Blockers: In silico screening played a key role in the identification of potent and selective blockers of the epilepsy-associated KCNT1 channel. nih.govacs.org A library of compounds was virtually screened, and based on the results, 20 compounds were selected for synthesis and in vitro testing. nih.govacs.org This approach led to the discovery of five compounds with significantly higher potency than the known blocker quinidine. nih.govacs.org The success of this study underscores the power of computational methods in rapidly identifying promising lead candidates from large compound libraries.

Table 2: Inhibitory Potency of Selected KCNT1 Channel Blockers Identified via In Silico Screening nih.govacs.org

| Compound | IC50 (μM) |

|---|---|

| CPK4 | 5.5 |

| CPK13 | 8.7 |

| CPK16 | 12.2 |

| CPK18 | 3.4 |

| CPK20 | 6.4 |

Applications of 1 Butylpiperidin 4 Amine in Chemical Synthesis and Chemical Biology Research

Versatile Chemical Intermediate in Organic Synthesis

1-Butylpiperidin-4-amine and its immediate precursors, such as 1-butylpiperidin-4-one, are highly valued as intermediates in organic synthesis. The presence of reactive amine functionalities allows for a wide array of chemical transformations. The piperidine (B6355638) nitrogen can readily undergo reactions like N-alkylation and acylation to introduce various substituents. smolecule.comvulcanchem.com This reactivity makes it a versatile building block for creating libraries of compounds with diverse functionalities. lookchem.comlookchem.com

For example, the synthesis of more complex structures often starts from precursors like tert-butyl piperidin-4-ylcarbamate, where the primary amine is protected. This protected intermediate can be N-alkylated with a butyl group, followed by deprotection to yield this compound or its derivatives, ready for further modification. nih.govmdpi.com A common synthetic route involves the reaction of 1-butyl-4-piperidone with other reagents to build the desired molecular framework. chemsrc.com The compound's utility is demonstrated in multi-step syntheses where it is used to introduce the 1-butylpiperidine (B1593781) moiety into a target molecule. nih.gov This scaffold is fundamental in constructing molecules for various research applications, from potential therapeutics to specialized chemical probes. lookchem.com

Precursor for the Development of Research Ligands and Chemical Probes

The 1-butylpiperidine-4-amine scaffold is a cornerstone in the design of specialized molecules for probing biological systems, including ligands for receptors and inhibitors for enzymes.

The structural features of this compound make it an excellent starting point for creating ligands that target G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) receptors. idrblab.netgoogle.com Researchers have extensively used this scaffold to develop high-affinity antagonists for the 5-HT₄ receptor. researchgate.netacs.org

In a notable example, structural modifications were made to the high-affinity 5-HT₄ antagonist, (1-butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydrobenzo[b] lookchem.comsmolecule.comdioxine-5-carboxylate, also known as SB 207710. acs.orgresearchgate.net This highlights the importance of the 1-butylpiperidine portion of the molecule in achieving potent receptor binding. The synthesis of these complex ligands often involves coupling the 1-butylpiperidine-4-amine moiety (or a derivative like (1-butylpiperidin-4-yl)methanol) with other heterocyclic systems.

Table 1: Examples of Receptor Ligands Derived from this compound Scaffolds

| Compound Name | Target Receptor | Application/Significance | Reference |

| (1-butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydrobenzo[b] lookchem.comsmolecule.comdioxine-5-carboxylate (SB 207710) | 5-HT₄ | High-affinity antagonist used as a reference compound. | acs.orgresearchgate.net |

| N-(1-Butylpiperidin-4-yl)-N-((4-methylphenyl)methyl)-4-methoxyphenylacetamide | Serotonin Receptors | Investigated for modifying serotonergic receptor activity. | google.com |

| 1-[3-(4-Butylpiperidin-1-Yl)Propyl]-1,2,3,4-Tetrahydroquinolin-2-One | Dopamine (B1211576) D₄ Receptor | High-affinity and selective ligand for brain imaging studies. | mdpi.com |

The 1-butylpiperidine-4-amine framework has been incorporated into various molecules designed to inhibit specific enzymes, serving as valuable tools for chemical biology research. The synthesis of these inhibitors typically involves reacting this compound or a protected version with other chemical fragments to build a molecule that fits into the active site of a target enzyme. nih.govmdpi.com

Derivatives have been explored in the development of inhibitors for several key enzymes:

Cholinesterase Inhibitors: In the search for treatments for Alzheimer's disease, novel chalcone (B49325) derivatives incorporating a 1-benzylpiperidin-4-amine moiety (prepared from its tert-butyloxycarbonyl protected precursor) have been synthesized and evaluated as anticholinesterase inhibitors. nih.gov

Sphingosine (B13886) Kinase 1 (SphK1) Inhibitors: Through virtual screening and subsequent synthesis, new structural scaffolds for SphK1 inhibitors have been identified. nih.gov One such compound was prepared using (1-butylpiperidin-4-yl)methanamine, demonstrating the utility of the core structure in generating potent enzyme inhibitors. nih.gov

NLRP3 Inflammasome Inhibitors: To discover new inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases, researchers have synthesized molecules that merge different pharmacophores. mdpi.com These syntheses often utilize tert-butyl piperidin-4-ylcarbamate, which is a common precursor for introducing the substituted piperidine-4-amine core. mdpi.com

METTL3 Inhibitors: In a medicinal chemistry campaign to develop potent inhibitors for the RNA methyltransferase METTL3, a target in cancer research, a key amine intermediate was prepared from 1-Boc-4-piperidone, a precursor to the 4-aminopiperidine (B84694) scaffold. uzh.ch

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Researchers have optimized a class of GSK-3β inhibitors for improved metabolic stability. mdpi.com While the final optimized compounds did not retain the butyl group, the initial optimization efforts involved modifying substituents on the piperidine nitrogen, a position where the butyl group is often placed. mdpi.com

Table 2: Enzyme Inhibitors Developed from the Piperidin-4-amine Scaffold

| Inhibitor Class | Target Enzyme | Synthetic Precursor/Approach | Reference |

| Chalcone derivatives | Acetylcholinesterase (AChE) | Synthesis from substituted 1-benzylpiperidin-4-amine. | nih.gov |

| Novel Scaffolds | Sphingosine Kinase 1 (SphK1) | Prepared from (1-butylpiperidin-4-yl)methanamine. | nih.gov |

| Benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Synthesized using tert-butyl piperidin-4-ylcarbamate. | mdpi.com |

| 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives | METTL3 | Synthesized using intermediates derived from 1-Boc-4-piperidone. | uzh.ch |

A significant application of this compound is in the synthesis of radiolabeled ligands for non-invasive molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). researchgate.net These techniques allow for the visualization and quantification of biological targets, such as receptors, in living organisms. nih.govscience.gov

The 1-butylpiperidine-4-amine scaffold is particularly valuable in the development of radiotracers for the 5-HT₄ receptor. The reference radioiodinated 5-HT₄R antagonist, [¹²³I]SB 207710, is (1-butylpiperidin-4-yl)methyl-8-amino-7-iodo[¹²³I]-2,3-dihydrobenzo[b] lookchem.comsmolecule.comdioxine-5-carboxylate. researchgate.netresearchgate.net This compound has been used as a benchmark for the development of new SPECT tracers. researchgate.net

Furthermore, efforts have been made to create PET radioligands by labeling high-affinity 5-HT₄ receptor antagonists with positron-emitting isotopes like Carbon-11 (¹¹C). acs.org For instance, the ring-opened radioligand (([methoxy-¹¹C]1-butylpiperidin-4-yl)methyl 4-amino-3-methoxybenzoate showed promise as a potential PET radioligand for imaging brain 5-HT₄ receptors. acs.org

Table 3: Radioligands for Molecular Imaging Based on the this compound Scaffold

| Radioligand | Imaging Modality | Target | Significance | Reference |

| [¹²³I]SB 207710 | SPECT | 5-HT₄ Receptor | Reference radioiodinated antagonist for in vitro and in vivo studies. | researchgate.netresearchgate.net |

| (([methoxy-¹¹C]1-butylpiperidin-4-yl)methyl 4-amino-3-methoxybenzoate | PET | 5-HT₄ Receptor | Potential PET radioligand for imaging brain 5-HT₄ receptors. | acs.org |

Development of Enzyme Inhibitors as Chemical Tools

Contributions to Supramolecular and Materials Chemistry Research

Beyond its biological applications, the chemical reactivity of this compound lends itself to the field of materials science.

The bifunctional nature of this compound allows it to be incorporated into larger molecular architectures, including polymers and other advanced materials. The amine groups can react with suitable monomers to form new polymeric chains.

A specific example involves the reaction of this compound with 1,4,5,8-tetracarboxylic naphthalene (B1677914) dianhydride in dimethylformamide. rsc.org This reaction results in the formation of a precipitate, indicating the creation of a new, larger structure where the amine has reacted with the anhydride (B1165640) groups to form imide linkages. rsc.org Such reactions are fundamental to creating polyimides, a class of high-performance polymers known for their thermal stability. The incorporation of the 1-butylpiperidine moiety can be used to tune the properties, such as solubility and processability, of the resulting material. While still an emerging area of research for this specific compound, the potential for using piperidine derivatives in materials science for applications in polymers and coatings is recognized. lookchem.com

Role in Specialty Chemical Development

This compound serves as a versatile building block in the synthesis of specialty chemicals, particularly in the development of functional dyes and materials for organic electronics. Its unique structure, featuring a reactive secondary amine on the piperidine ring and a butyl group that can enhance solubility, allows for its incorporation into larger, more complex molecular architectures. Researchers utilize this compound as a key intermediate to introduce the 1-butyl-4-aminopiperidinyl moiety into target molecules, thereby tuning their electronic and physical properties.

One of the primary applications of this compound in specialty chemical development is in the synthesis of Naphthalene Diimides (NDIs). NDIs are a class of electron-deficient compounds extensively studied for their use in organic electronics, including as n-type semiconductors and components in photoredox catalysis. beilstein-journals.orgrylene-wang.com The functionalization of the NDI core is a common strategy to modify their properties, such as solubility and molecular packing, which are crucial for device performance.

Detailed Research Findings

Research has demonstrated a straightforward synthetic pathway to create novel NDI derivatives using this compound. In one specific example, this compound is reacted with 1,4,5,8-naphthalenetetracarboxylic dianhydride to produce a symmetrically substituted NDI. rsc.org

The synthesis involves the condensation of this compound with the dianhydride precursor in a suitable solvent under heat. This reaction attaches the piperidine group to the imide positions of the NDI core. rsc.org

Synthesis of 2,7-bis(1-butylpiperidin-4-yl)benzo[lmn] smolecule.comresearchgate.netphenanthroline-1,3,6,8(2H,7H)-tetraone (NDI4)

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| This compound | 1,4,5,8-Naphthalenetetracarboxylic dianhydride | Dimethylformamide (DMF) | 80 °C, 12 hours | 2,7-bis(1-butylpiperidin-4-yl)benzo[lmn] smolecule.comresearchgate.netphenanthroline-1,3,6,8(2H,7H)-tetraone | 74% |

| Data sourced from a study by the Royal Society of Chemistry. rsc.org |

This reaction highlights the role of this compound as a key building block. The introduction of the two 1-butylpiperidin-4-yl groups onto the NDI core is intended to improve the solubility of the resulting specialty chemical, a critical factor for its processing and application in areas like printed electronics or as a photoredox catalyst. beilstein-journals.orgrsc.org The butyl groups enhance solubility in organic solvents, while the piperidine ring provides a robust, non-aromatic linker. rsc.org The resulting NDI derivative (NDI4) is a beige powder, and its successful synthesis was confirmed through nuclear magnetic resonance (NMR) spectroscopy. rsc.org

The development of such tailored NDI molecules is a significant area of materials science. By altering the amine used in the condensation reaction, researchers can systematically tune the electronic and morphological properties of the resulting materials for specific applications. mdpi.com While broader research exists on various piperidine derivatives for creating pharmaceuticals and agrochemicals, the synthesis of this NDI derivative provides a concrete example of this compound's direct role in the development of high-value, specialty chemicals for materials science. lookchem.comsmolecule.com

Emerging Research Directions and Methodological Advances

Stereoselective and Asymmetric Synthesis Involving 1-Butylpiperidin-4-amine

The biological activity of molecules derived from this compound is often dependent on their specific three-dimensional structure, or stereochemistry. Consequently, developing synthetic methods that produce a single, desired stereoisomer (enantiomer or diastereomer) is a primary goal in modern organic chemistry. Research in this area focuses on several strategic approaches to control the stereochemical outcome of reactions involving the piperidine (B6355638) core.

Key strategies for achieving stereoselectivity include:

Asymmetric Hydrogenation: A powerful technique involves the catalytic hydrogenation of a precursor molecule, such as a substituted pyridine (B92270) or a tetrahydropyridine (B1245486) derivative, using a chiral catalyst. scientificupdate.commdpi.com For instance, iridium(I) or rhodium(I) complexes with chiral ligands can facilitate the addition of hydrogen across a double bond in a highly stereoselective manner, leading to the formation of enantiomerically pure piperidines. mdpi.com This method is advantageous for its high efficiency and atom economy.

Enzymatic and Chiral Auxiliary-Mediated Synthesis: Enzymes, such as transaminases, can be used in dynamic kinetic resolution processes to convert a fluoroketone precursor into a specific stereoisomer of a fluoro-aminopiperidine derivative. scientificupdate.com Alternatively, the this compound structure itself, or a protected version like tert-butyl 4-aminopiperidine-1-carboxylate, can act as a chiral auxiliary. In this role, it guides the stereochemical course of a reaction on an attached substrate, after which it can be cleaved, having transferred its chirality to the new molecule.

Diastereoselective Cyclization and Functionalization: Many approaches build the chiral piperidine ring from acyclic precursors. A three-component cascade reaction can assemble a functionalized piperidinone skeleton, which can then be epimerized to the desired trans isomer through a crystallization-driven process. acs.org Other methods involve the stereoselective ring-opening of epoxide intermediates or the diastereoselective reduction of C=C double bonds on a pre-formed piperidine ring to install new stereocenters with high precision. researchgate.net

Table 1: Methodologies in Stereoselective Synthesis of Piperidine Derivatives

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rh, Ir) to reduce pyridine or tetrahydropyridine precursors. | High enantioselectivity, suitable for large-scale synthesis. | scientificupdate.commdpi.com |

| Enzymatic Transamination | Biocatalytic conversion of a ketone to a chiral amine. | High stereoselectivity under mild conditions. | scientificupdate.com |

| Cascade Reactions | Multi-component reactions to form a piperidinone skeleton, followed by controlled epimerization. | Efficient one-pot assembly of complex structures. | acs.org |

| Stereoselective Functionalization | Nucleophilic substitution on a chiral piperidine alcohol or ring-opening of a chiral epoxide. | Creates new stereocenters on a pre-existing chiral scaffold. | researchgate.net |

Advanced Process Analytical Technologies (PAT) for Synthesis Monitoring

To ensure the safety, efficiency, and consistency of chemical manufacturing, particularly for complex processes like asymmetric synthesis, the pharmaceutical industry has increasingly adopted Process Analytical Technology (PAT). nih.govnews-medical.net PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and quality attributes. news-medical.netresearchgate.net Its goal is to build quality into the product from the start (Quality by Design, QbD) rather than relying solely on final product testing. mt.com

For the synthesis of this compound and its derivatives, PAT provides real-time insights that are crucial for controlling reaction outcomes. nih.govresearchgate.net Asymmetric syntheses, which are highly sensitive to reaction conditions, benefit significantly from PAT by enabling tight control over parameters that influence stereoselectivity and yield. nih.gov

Key PAT applications in this context include:

Real-time Reaction Monitoring: In-line spectroscopic tools such as Infrared (IR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and the final product in real time without the need for manual sampling. researchgate.netacs.org This allows for precise determination of reaction endpoints and detection of any side reactions.

Control of Crystallization and Purification: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization, a critical step for isolating a pure product. researchgate.net For syntheses involving solid-phase chemistry, such as peptide synthesis where piperidine is used for Fmoc-deprotection, UV-Vis spectroscopy can be used as an online PAT method to monitor and quantify residual piperidine in waste streams, optimizing solvent usage and process time. acs.orgacs.org

Ensuring Stereochemical Purity: Advanced PAT tools like vibrational circular dichroism (VCD) spectroscopy can be applied to directly analyze the chirality of the molecules during the process, ensuring the desired enantiomer is being produced. researchgate.net

Table 2: PAT Tools for Monitoring Piperidine Synthesis

| PAT Tool | Parameter Monitored | Benefit | Reference(s) |

|---|---|---|---|

| Infrared (IR) & Raman Spectroscopy | Reactant/product concentration, reaction kinetics, intermediate formation. | Real-time process understanding, endpoint determination, improved safety. | researchgate.netacs.org |

| Focused Beam Reflectance Measurement (FBRM) | Particle size and count during crystallization. | Optimization of crystallization, ensuring product purity and consistent morphology. | researchgate.net |

| UV-Vis Spectroscopy | Residual piperidine concentration after wash steps. | Reduced solvent consumption and cycle times in solid-phase synthesis. | acs.org |

| Vibrational Circular Dichroism (VCD) | Chiral analysis, enantiomeric excess. | Real-time verification of stereochemical purity. | researchgate.net |

Innovative Derivatization Approaches and New Reaction Discoveries

The functional groups of this compound—a primary amine at the 4-position and a secondary amine within the ring (which is alkylated with a butyl group)—make it a highly versatile platform for chemical modification. Researchers are continuously exploring new ways to derivatize this scaffold to access novel chemical space and create molecules with unique properties.

Recent advances in derivatization and reaction methodology include: